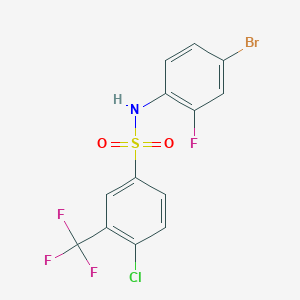

N-(4-bromo-2-fluorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

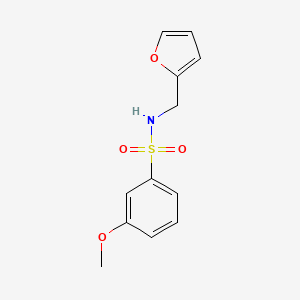

The compound "N-(4-bromo-2-fluorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzenesulfonamides have been extensively studied for their potential as enzyme inhibitors, anticancer agents, and antibacterial drugs .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the amidation of benzenesulfonyl chlorides with amines or the reaction of sulfonamides with various electrophiles. For instance, the synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was achieved through an amidation reaction . Similarly, other papers describe the synthesis of various benzenesulfonamide derivatives through reactions involving aminoguanidines, phenylglyoxal hydrate, and aminophenols . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis details for "N-(4-bromo-2-fluorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide" are not provided in the data.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often confirmed using spectroscopic techniques such as FTIR, NMR, and MS, as well as X-ray crystallography . Density functional theory (DFT) calculations are also employed to predict and analyze the molecular structure, electrostatic potential, and frontier molecular orbitals, providing insights into the physical and chemical properties of the molecules .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions due to their functional groups. The presence of the sulfonamide group allows for further chemical modifications, which can be exploited to synthesize compounds with desired biological activities . The halogen substituents on the aromatic rings may also influence the reactivity and the interaction of these compounds with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are closely related to their molecular structure. The halogen substituents, in particular, can affect the acidity of the sulfonamide NH, the lipophilicity, and the overall molecular conformation, which in turn can influence the biological activity . Vibrational spectroscopy studies provide information on the characteristic bands of benzenesulfonamides, and NMR spectroscopy offers insights into the electronic environment of the hydrogen and carbon atoms within the molecule .

Scientific Research Applications

Synthesis and Characterization

- Sulfonamides like 3-bromo-N-(3-fluorophenyl)benzenesulfonamide have been synthesized and characterized, providing insights into their structural and physicochemical properties. These compounds are analyzed using FTIR, NMR, and MS spectroscopies, and their structures are confirmed through X-ray diffraction. Such studies are crucial for understanding the molecular structure and electrostatic potential of these molecules (Deng, Liao, Tan, & Liu, 2021).

Crystal Structure Analysis

- The isostructural crystals of various N-phenylbenzenesulfonamides, including derivatives like 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide, have been studied. These studies involve comparing crystal structures using software and quantitative descriptors to understand the adaptability of these compounds to different molecular shapes (Gelbrich, Threlfall, & Hursthouse, 2012).

Photodynamic Therapy Applications

- The new zinc phthalocyanine substituted with benzenesulfonamide derivative groups exhibits properties useful for photodynamic therapy. Such compounds, like the synthesized zinc(II) phthalocyanine with benzenesulfonamide derivatives, are characterized for their photophysical and photochemical properties, highlighting their potential in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Docking and Inhibitory Effects

- Studies on compounds like 4-(2-substituted hydrazinyl)benzenesulfonamides, synthesized by microwave irradiation, involve molecular docking to understand their inhibitory effects against specific enzymes. Such research aids in identifying potential therapeutic applications of these compounds (Gul et al., 2016).

Safety and Hazards

properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClF4NO2S/c14-7-1-4-12(11(16)5-7)20-23(21,22)8-2-3-10(15)9(6-8)13(17,18)19/h1-6,20H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNXCTRQWSKPRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)F)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClF4NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-fluorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3003957.png)

![Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B3003960.png)

![5-Bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]furan-2-carboxamide](/img/structure/B3003961.png)

![4-ethoxy-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B3003962.png)

![N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3003965.png)

![[1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B3003972.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B3003973.png)

![1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone](/img/structure/B3003977.png)

![2-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3003978.png)

![N-Methyl-N-[2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B3003979.png)